Tert-butyl spiro[6-oxa-3-azabicyclo[3.1.0]hexane-2,4'-oxane]-3-carboxylate
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Overview
Description
Tert-butyl spiro[6-oxa-3-azabicyclo[3.1.0]hexane-2,4’-oxane]-3-carboxylate is a complex organic compound with the molecular formula C₉H₁₅NO₃. It is known for its unique bicyclic structure, which includes both oxygen and nitrogen atoms within its rings. This compound is often used in organic synthesis and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl spiro[6-oxa-3-azabicyclo[3.1.0]hexane-2,4’-oxane]-3-carboxylate typically involves the reaction of tert-butyl 6-oxa-3-azabicyclo[3.1.0]hexane-3-carboxylate with appropriate reagents under controlled conditions. One common method includes the use of tert-butyl chloroformate and a base such as triethylamine to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl spiro[6-oxa-3-azabicyclo[3.1.0]hexane-2,4’-oxane]-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the nitrogen or oxygen atoms within the bicyclic structure.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Tert-butyl spiro[6-oxa-3-azabicyclo[3.1.0]hexane-2,4’-oxane]-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl spiro[6-oxa-3-azabicyclo[3.1.0]hexane-2,4’-oxane]-3-carboxylate involves its interaction with specific molecular targets. The compound’s bicyclic structure allows it to fit into enzyme active sites or receptor binding pockets, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 6-oxa-3-azabicyclo[3.1.0]hexane-3-carboxylate
- 6-oxa-3-azabicyclo[3.1.0]hexane-3-carboxylic acid tert-butyl ester
Uniqueness
Tert-butyl spiro[6-oxa-3-azabicyclo[3.1.0]hexane-2,4’-oxane]-3-carboxylate is unique due to its spirocyclic structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various synthetic and research applications .
Properties
IUPAC Name |
tert-butyl spiro[6-oxa-3-azabicyclo[3.1.0]hexane-2,4'-oxane]-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO4/c1-12(2,3)18-11(15)14-8-9-10(17-9)13(14)4-6-16-7-5-13/h9-10H,4-8H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABQSVJMDNIFIKD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2C(C13CCOCC3)O2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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